molecular formula C15H10F2N2O2 B3137825 1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 442531-48-8

1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B3137825
CAS RN: 442531-48-8
M. Wt: 288.25 g/mol
InChI Key: IZUUWRZMRVYXQI-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, more commonly known as DFMB, is a powerful synthetic compound with a range of applications in scientific research. It is an organic compound that belongs to the benzimidazole family, and can be used as a reagent in organic synthesis. The structure of DFMB is composed of a benzimidazole core, with two fluorine atoms attached to the 2 and 4 positions, and a methyl group at the 2 position. The end of the molecule is capped off with a carboxylic acid group.

Scientific Research Applications

Suzuki–Miyaura Coupling

DFB plays a role in Suzuki–Miyaura (SM) cross-coupling reactions, which are essential for carbon–carbon bond formation. Here’s why:

  • SM Cross-Coupling : SM coupling is a versatile method for constructing carbon–carbon bonds. DFB, when appropriately functionalized, can serve as a boron reagent in SM coupling reactions. These reactions allow the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products .

Catalysis and Benzotriazines

DFB derivatives contribute to catalysis and the synthesis of benzotriazines:

  • Benzotriazine Synthesis : DFB derivatives participate in the synthesis of benzotriazines. These heterocyclic compounds have diverse applications, including as potential bioactive agents or intermediates in drug discovery .

Materials Science and Surface Modification

DFB-containing materials may find applications in surface modification, such as creating hydrophobic or bioactive coatings. Researchers can explore DFB-based polymers or thin films for tailored material properties.

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2/c1-8-18-12-6-9(15(20)21)2-4-14(12)19(8)13-5-3-10(16)7-11(13)17/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUUWRZMRVYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

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